Cas no 220696-58-2 (6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine)

6-Chloro-2-fluoro-9-(1-methylethyl)-9H-purine is a purine derivative with a chloro-fluoro substitution pattern, offering distinct reactivity for nucleophilic displacement reactions. The isopropyl group at the N9 position enhances steric and electronic properties, making it a versatile intermediate in medicinal chemistry and pharmaceutical synthesis. Its halogenated structure allows selective functionalization, enabling the development of purine-based analogs with potential biological activity. The compound's stability under standard conditions ensures reliable handling and storage. Researchers value this scaffold for its utility in constructing heterocyclic frameworks, particularly in the synthesis of kinase inhibitors and antiviral agents. Its precise substitution pattern facilitates controlled derivatization for structure-activity relationship studies.
6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine structure
220696-58-2 structure
Product Name:6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine
CAS No:220696-58-2
MF:C8H8ClFN4
MW:214.627323150635
MDL:MFCD12405616
CID:1109232
PubChem ID:11287361
Update Time:2025-05-25

6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine
    • 6-chloro-2-fluoro-9-propan-2-ylpurine
    • AKOS037645860
    • AS-64278
    • 2-Fluoro-6-chloro-9-isopropylpurine
    • W14734
    • C8H8ClFN4
    • AISKFDFVSSENFX-UHFFFAOYSA-N
    • MFCD12405616
    • n9-isopropyl 2-fluoro-6-chloropurine
    • 6-chloro-2-fluoro-9-(propan-2-yl)-9H-purine
    • 2-fluoro-6-chloro-9-(1-methylethyl)-9h-purine
    • 6-Chloro-2-fluoro-9-isopropyl-9H-purine
    • SCHEMBL1293109
    • 220696-58-2
    • 2-FLUORO-6-CHLORO-9-(1-METHYLETHYL)-9H-PURINE(WX130403)
    • MDL: MFCD12405616
    • Inchi: 1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
    • InChI Key: AISKFDFVSSENFX-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(=N1)F)N(C=N2)C(C)C

Computed Properties

  • Exact Mass: 214.0421521g/mol
  • Monoisotopic Mass: 214.0421521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.6Ų

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6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:220696-58-2)6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine
Order Number:A1244559
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:19
Price ($):150/406
Email:sales@amadischem.com

Additional information on 6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine

6-Chloro-2-Fluoro-9-(1-Methylethyl)-9H-Purine: A Comprehensive Overview

The compound with CAS No. 220696-58-2, known as 6-chloro-2-fluoro-9-(1-methylethyl)-9H-purine, is a synthetic purine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a purine ring system substituted with chlorine, fluorine, and a 1-methylethyl group. These substituents contribute to its distinct chemical properties and potential biological activities.

Purine derivatives have long been of interest to researchers due to their structural similarity to naturally occurring purines, such as adenine and guanine, which are essential components of nucleic acids. The 6-chloro-2-fluoro substitution pattern in this compound introduces electronic and steric effects that can influence its interaction with biological targets. Recent studies have explored the potential of such derivatives in various therapeutic areas, including anticancer and antiviral drug development.

One of the key aspects of 6-chloro-2-fluoro-9-(1-methylethyl)-9H-purine is its synthesis. Researchers have developed efficient methods to construct the purine skeleton with the desired substituents. For instance, a multi-step synthesis involving nucleophilic aromatic substitution and alkylation has been reported. The 1-methylethyl group at position 9 adds bulk to the molecule, potentially enhancing its pharmacokinetic properties by improving lipophilicity and bioavailability.

The biological evaluation of this compound has revealed interesting findings. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with cancer progression, suggesting a potential role in anticancer therapy. Additionally, computational studies using molecular docking have provided insights into how this compound interacts with target proteins, further highlighting its therapeutic potential.

From an analytical standpoint, 6-chloro-2-fluoro-9-(1-methylethyl)-9H-purine can be characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods allow for precise determination of its molecular structure and purity, which are critical for ensuring the reliability of experimental results.

In conclusion, 6-chloro-2-fluoro-9-(1-methylethyl)-9H-purine represents a promising compound in the realm of medicinal chemistry. Its unique structure, synthesis methods, and biological activities make it a valuable subject for further research. As ongoing studies continue to uncover its full potential, this compound holds the promise of contributing to the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:220696-58-2)6-chloro-2-fluoro-9-(1-methylethyl)-9H-Purine
A1244559
Purity:99%/99%
Quantity:250mg/1g
Price ($):150/406
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